Viminol hydroxybenzoate
CAS No.: 21466-60-4
Cat. No.: VC1687018
Molecular Formula: C28H35ClN2O3
Molecular Weight: 483 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21466-60-4 |
|---|---|
| Molecular Formula | C28H35ClN2O3 |
| Molecular Weight | 483 g/mol |
| IUPAC Name | [1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethyl] 4-hydroxybenzoate |
| Standard InChI | InChI=1S/C28H35ClN2O3/c1-5-20(3)31(21(4)6-2)19-27(34-28(33)22-13-15-24(32)16-14-22)26-12-9-17-30(26)18-23-10-7-8-11-25(23)29/h7-17,20-21,27,32H,5-6,18-19H2,1-4H3 |
| Standard InChI Key | HZTHPJGBPGLHIS-UHFFFAOYSA-N |
| SMILES | CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC |
| Canonical SMILES | CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC |
Introduction
Chemical Composition and Structure
Viminol hydroxybenzoate, also known as viminol p-hydroxybenzoate or Dividol, presents a complex molecular structure with specific chemical properties that contribute to its pharmacological efficacy.
Basic Chemical Properties
Viminol hydroxybenzoate has been documented with slightly different molecular formulas across various chemical databases. The compound is reported to have:
| Property | Value |
|---|---|
| Molecular Formula | C28H37ClN2O4 or C28H35ClN2O3 |
| Molecular Weight | 501.1 g/mol or 483.0 g/mol |
| CAS Registry Number | 21466-60-4 |
| PubChem CID | 177158 |
| Parent Compound | Viminol (CID 65697) |
| Common Synonyms | Dividol, viminol 4-hydroxybenzoate |
The chemical structure includes critical functional groups contributing to its pharmacological activity, including a pyrrole ring and an aminoethanol chain . It is classified as an organochlorine compound with specific reactivity properties that influence its pharmaceutical behavior .
Pharmacological Mechanism of Action
Receptor Interaction
Viminol hydroxybenzoate functions primarily through central nervous system mechanisms to produce analgesic effects. Unlike traditional opioids, viminol hydroxybenzoate is classified as a non-narcotic analgesic of central action, though it exhibits potency comparable to codeine .
Analgesic Pathway
The compound's ability to provide effective pain relief without the full spectrum of opioid-related side effects suggests a potentially unique interaction with pain pathways in the central nervous system. While the precise binding affinity profile requires further elucidation, research suggests that viminol hydroxybenzoate may provide an interesting therapeutic alternative to replace traditional opioids, especially in conditions of mild to moderate acute postoperative pain .
Clinical Applications
Pain Management
Viminol hydroxybenzoate has established its primary clinical utility in the management of pain, particularly in acute postoperative settings . The compound addresses a significant clinical challenge: providing adequate analgesia without inducing adverse effects typically associated with opioid medications, such as respiratory depression, gastrointestinal disturbances, sedation, and addiction potential .
As noted in clinical research, viminol hydroxybenzoate presents "peculiar analgesic characteristics," making it a valuable option in the therapeutic arsenal for pain management . Its equipotency to codeine, combined with its non-narcotic classification, positions it as a viable alternative in situations where opioid use may be contraindicated or undesirable .
Research Findings and Clinical Evidence
Psychopharmacological Properties
Researchers have also investigated the psychopharmacological profile of viminol p-hydroxybenzoate, with particular attention to determining whether its analgesic action correlates with narcotic activity, psychotropic properties, or a combination of these mechanisms . These investigations have involved comparative analyses with neuroleptic and narcotic drugs to establish the compound's unique pharmacological signature .
Comparative Pharmacology
Advantages Over Traditional Opioids
A significant body of research highlights viminol hydroxybenzoate's advantageous profile compared to conventional opioid analgesics. The compound can provide effective analgesia without the full spectrum of adverse effects typically associated with opioid medications .
| Characteristic | Viminol Hydroxybenzoate | Traditional Opioids |
|---|---|---|
| Analgesic Potency | Equipotent to codeine | Variable (from mild to very potent) |
| Respiratory Depression | Minimal impact reported | Significant risk, especially at higher doses |
| Addiction Potential | Lower risk profile | Substantial risk of dependence and addiction |
| Gastrointestinal Effects | Fewer reported effects | Often significant (constipation, nausea) |
| Sedation | Less pronounced | Often significant, dose-limiting |
| Prescription Status | Can be normally prescribed | Often subject to controlled substance regulations |
These comparative advantages position viminol hydroxybenzoate as an interesting therapeutic alternative, particularly in clinical scenarios where opioid-related adverse effects must be minimized or avoided .
Dental Applications
The analgesic properties of viminol hydroxybenzoate have been specifically investigated in dental settings, including management of acute pain following third molar extraction . Research indicates that hydroxybenzoate viminol (HV) is "a drug that can normally be prescribed, has fewer side effects and provides immediate analgesia," though it remains "still little known" in some clinical contexts .
The dental research emphasizes the compound's ability to provide immediate analgesia with a favorable side effect profile, which is particularly valuable in ambulatory dental procedures where rapid recovery and minimal post-procedural complications are essential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume